
8-Chloro-6-(trifluoromethyl)quinoline chemical
structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
8-Chloro-6-

(trifluoromethyl)quinoline

Cat. No.: B582341 Get Quote

A Technical Guide to 8-Chloro-6-
(trifluoromethyl)quinoline
This technical guide provides a comprehensive overview of 8-Chloro-6-
(trifluoromethyl)quinoline, a halogenated quinoline derivative. The document is intended for

researchers, scientists, and professionals in the field of drug development and chemical

synthesis. It details the compound's chemical identity, physicochemical properties, relevant

experimental protocols, and logical workflows for its synthesis and characterization.

Chemical Structure and IUPAC Name
8-Chloro-6-(trifluoromethyl)quinoline is a heterocyclic aromatic compound featuring a

quinoline core. This core is substituted with a chlorine atom at the 8th position and a

trifluoromethyl group at the 6th position. The trifluoromethyl group is known to enhance

metabolic stability and lipophilicity in drug candidates.

IUPAC Name: 8-Chloro-6-(trifluoromethyl)quinoline

Chemical Identifiers Summary
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Identifier Value

CAS Number 1215206-39-5[1][2]

Molecular Formula C₁₀H₅ClF₃N[1][2]

Molecular Weight 231.60 g/mol [1]

Chemical Structure Diagram

Caption: Chemical structure of 8-Chloro-6-(trifluoromethyl)quinoline.

Physicochemical Properties
Comprehensive experimental data for 8-Chloro-6-(trifluoromethyl)quinoline is not widely

available in public literature.[3] The following tables summarize the available computed data

and provide experimental data for the parent compound, 8-chloroquinoline, for comparative

purposes.

Table 1: Properties of 8-Chloro-6-(trifluoromethyl)quinoline

Property Value Source

Molecular Formula C₁₀H₅ClF₃N [1]

Molecular Weight 231.6 g/mol [1]

Boiling Point 266.7±35.0 °C (Predicted)[4]

Density 1.427±0.06 g/cm³ (Predicted)[4]

Appearance White to off-white powder [1]

Melting Point Data not available [3]

Odor Data not available [3]

Table 2: Experimental Properties of 8-Chloroquinoline (for comparison)
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Property Value Source

CAS Number 611-33-6 [5][6]

Molecular Formula C₉H₆ClN [5][6]

Molecular Weight 163.60 g/mol [7]

Melting Point -20 °C [5]

Boiling Point 288.5 °C [5]

Density 1.28 g/cm³ [5]

pKa 2.33±0.17 (Predicted)[5]

Appearance Clear yellow to brown liquid [5]

Experimental Protocols
While a specific, detailed synthesis protocol for 8-Chloro-6-(trifluoromethyl)quinoline is not

readily published, its structure can be achieved through established methodologies for

quinoline synthesis and aromatic halogenation. The following are generalized protocols for

synthesis and characterization relevant to this class of compounds.

Protocol 1: General Skraup Synthesis for Quinoline Core
The Skraup synthesis is a classic method for constructing the quinoline ring system from an

aromatic amine.[8]

Materials:

Substituted aniline (e.g., 2-chloro-4-(trifluoromethyl)aniline)

Glycerol

Concentrated Sulfuric Acid

Oxidizing agent (e.g., arsenic pentoxide or the nitro compound corresponding to the starting

aniline)
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Ferrous sulfate (catalyst, optional)

Procedure:

In a suitable reaction flask equipped with a mechanical stirrer and reflux condenser, create a

homogeneous slurry of the aniline, arsenic oxide (if used), and glycerol.[8]

With vigorous stirring, slowly add concentrated sulfuric acid to the mixture. The addition is

exothermic and should be controlled.

Heat the reaction mixture to approximately 135-140°C.[8]

If using an alternative oxidizing agent like a nitro compound, add it portion-wise while

maintaining the temperature.[8]

After the addition is complete, maintain the reaction at temperature for an additional 30-60

minutes to ensure completion.

Cool the mixture to room temperature and carefully dilute with water.

Neutralize the acidic mixture with a base (e.g., sodium hydroxide solution) until the crude

product precipitates.

Isolate the crude product by filtration.

Purify the product via recrystallization from a suitable solvent (e.g., ethanol) or by column

chromatography.

Caption: General workflow for the Skraup synthesis of quinolines.

Protocol 2: General Method for Purity and Identity
Confirmation by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the

purity of synthesized compounds.[9][10]

Instrumentation:
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HPLC system with a UV detector

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile

and a buffer (e.g., 0.03 M potassium dihydrogen phosphate). The exact ratio should be

optimized to achieve good peak separation.[11]

Sample Preparation: Dissolve a small amount of the synthesized 8-Chloro-6-
(trifluoromethyl)quinoline in the mobile phase to a concentration of approximately 1

mg/mL.[10]

Instrument Setup:

Set the column temperature (e.g., 25°C).

Set the mobile phase flow rate to 1.0 mL/min.[11]

Set the UV detector to a wavelength where the compound exhibits strong absorbance

(e.g., 254 nm).

Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample solution onto the

column.[10]

Data Analysis: Record the chromatogram. The purity can be estimated by the relative area of

the main product peak compared to any impurity peaks. The retention time serves as a

characteristic identifier under the specified conditions.

Protocol 3: Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical

structure.

Instrumentation:

400 MHz (or higher) NMR spectrometer
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Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10]

¹H NMR Acquisition:

Acquire a standard one-dimensional proton NMR spectrum.

Key signals would be expected in the aromatic region (approx. 7.5-9.0 ppm).

¹⁹F NMR Acquisition:

Acquire a one-dimensional fluorine NMR spectrum.

A singlet is expected for the CF₃ group, with a characteristic chemical shift (often around

-60 ppm relative to a standard). The presence of a single sharp singlet confirms the

integrity of the trifluoromethyl group.[12]

¹³C NMR Acquisition:

Acquire a one-dimensional carbon NMR spectrum to observe all unique carbon

environments.

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm that

the obtained spectra are consistent with the structure of 8-Chloro-6-
(trifluoromethyl)quinoline.
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Post-Synthesis Characterization Workflow

Purified Compound

Purity Check (HPLC) Molecular Weight Confirmation
(Mass Spectrometry)
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Functional Group ID
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Confirmed Structure
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Click to download full resolution via product page

Caption: A typical workflow for the analytical characterization of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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